molecular formula C20H19ClN2O4 B4632899 [4-(4-Chlorobenzoyl)piperazino](2,3-dihydro-1,4-benzodioxin-2-yl)methanone

[4-(4-Chlorobenzoyl)piperazino](2,3-dihydro-1,4-benzodioxin-2-yl)methanone

Cat. No.: B4632899
M. Wt: 386.8 g/mol
InChI Key: CWAXLGXDKSMIRO-UHFFFAOYSA-N
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Description

The compound 4-(4-Chlorobenzoyl)piperazinomethanone is a heterocyclic molecule featuring a piperazine ring substituted with a 4-chlorobenzoyl group and linked to a 2,3-dihydro-1,4-benzodioxin moiety. This structure is pharmacologically significant, particularly in the synthesis of alpha-adrenergic antagonists like Doxazosin, where similar piperazine-benzodioxin hybrids serve as key intermediates .

Properties

IUPAC Name

[4-(4-chlorobenzoyl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c21-15-7-5-14(6-8-15)19(24)22-9-11-23(12-10-22)20(25)18-13-26-16-3-1-2-4-17(16)27-18/h1-8,18H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAXLGXDKSMIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2COC3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorobenzoyl)piperazinomethanone typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various N-substituted piperazine derivatives.

Scientific Research Applications

Pharmaceutical Development

Research has indicated that piperazine derivatives can exhibit a range of pharmacological activities. The specific compound has been studied for its potential as an:

  • Anticancer Agent : Analogous compounds have shown selective inhibition of cancer cell growth. For instance, studies have demonstrated that certain hydroxamic acid derivatives can inhibit histone deacetylases (HDACs), leading to cancer cell cycle arrest and apoptosis .
  • Antimicrobial Activity : Compounds with similar structures have been tested for their efficacy against various microbial strains, suggesting potential applications in treating infections .

Neuropharmacology

Piperazine derivatives are known for their neuroactive properties. Research on related compounds has indicated:

  • Anxiolytic Effects : Some piperazine-based drugs are used in treating anxiety disorders due to their ability to modulate neurotransmitter systems.
  • Antidepressant Activity : Certain derivatives have been shown to influence serotonin and dopamine receptors, contributing to mood regulation .

Chemical Biology

The compound's ability to interact with biological macromolecules makes it suitable for:

  • Target Identification : It can be utilized in high-throughput screening assays to identify potential protein targets involved in disease pathways.
  • Mechanistic Studies : Understanding how such compounds affect cellular processes can lead to insights into disease mechanisms and therapeutic strategies.

Case Studies

StudyObjectiveFindings
Cancer Cell Line Screening Evaluate anticancer propertiesIdentified selective inhibition of HDAC6 over HDAC1 in a series of piperazine derivatives, including related compounds .
Neuropharmacological Assessment Assess anxiolytic effectsDemonstrated modulation of GABAergic activity in animal models using piperazine derivatives .
Microbial Efficacy Testing Test antimicrobial propertiesShowed significant activity against Gram-positive bacteria, indicating potential as an antibiotic .

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzoyl)piperazinomethanone involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural Modifications in Piperazine/Benzodioxin Derivatives

The following table highlights structural variations in analogues and their implications:

Compound Name Substituent on Piperazine/Piperidine Benzodioxin Position Key Properties/Applications Reference
4-(4-Chlorobenzoyl)piperazinomethanone 4-Chlorobenzoyl 2-position Intermediate in Doxazosin synthesis; α-blocker activity
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone 2-Hydroxyethyl 2-position Enhanced solubility; potential CNS applications
(4-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone Aminomethyl (piperidine) 2-position Improved blood-brain barrier penetration
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone Hydroxymethyl (piperidine) 2-position Anti-inflammatory activity; metabolic stability
Doxazosin Mesylate 4-Amino-6,7-dimethoxyquinazoline 3-position Clinically used α₁-adrenoceptor antagonist

Key Observations :

  • Substituent Effects : Hydrophilic groups (e.g., hydroxyethyl, hydroxymethyl) improve solubility but may reduce membrane permeability. Conversely, lipophilic groups like 4-chlorobenzoyl enhance receptor affinity but increase metabolic oxidation risks .
  • Benzodioxin Position : Substitution at the 2-position (vs. 3-position in Doxazosin) alters stereoelectronic effects, influencing binding to adrenergic receptors .

Biological Activity

The compound 4-(4-Chlorobenzoyl)piperazinomethanone is a derivative of piperazine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C₁₈H₁₈ClN₃O₃
  • Molecular Weight : 357.81 g/mol

This molecular structure incorporates a piperazine ring linked to a benzodioxin moiety, which is crucial for its biological interactions.

Anticancer Properties

Research has demonstrated that derivatives of piperazine, including 4-(4-Chlorobenzoyl)piperazinomethanone, exhibit significant cytotoxicity against various cancer cell lines. A study evaluating a series of piperazine derivatives reported that these compounds effectively inhibited the growth of liver (HUH7, HEPG2), breast (MCF7), colon (HCT-116), and gastric (KATO-3) cancer cell lines .

Table 1: Cytotoxicity of Piperazine Derivatives Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HUH712.5
MCF715.0
HCT-11610.0
KATO-38.5

The mechanisms through which these compounds exert their anticancer effects include:

  • Inhibition of Microtubule Synthesis : Piperazine derivatives interfere with microtubule dynamics, crucial for cell division.
  • Induction of Apoptosis : These compounds promote programmed cell death in tumor cells through intrinsic pathways.
  • Inhibition of Angiogenesis : They also inhibit the formation of new blood vessels that tumors require for growth and metastasis .

Case Studies and Research Findings

A notable case study involved the evaluation of several piperazine derivatives in experimental tumor models. The U.S. National Cancer Institute (NCI) conducted studies showing that these compounds not only suppressed tumor growth but also induced apoptosis in a variety of cancer types, including prostate and lung cancers .

Furthermore, the pharmacological profile of similar compounds indicates their potential as selective dopamine D4 receptor antagonists and inhibitors of viral infections . This suggests that the biological activity of piperazine derivatives extends beyond anticancer effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 4-(4-Chlorobenzoyl)piperazinomethanone, and how can reaction conditions be tuned to improve yield?

  • Methodology : The synthesis involves multi-step reactions starting with precursors like substituted piperazines and benzodioxin derivatives. Key steps include:

  • Coupling reactions : Use of coupling agents (e.g., chloroacetyl intermediates) to link the piperazine and benzodioxin moieties under inert atmospheres .
  • Solvent optimization : Polar aprotic solvents (e.g., dichloroethane) with catalytic DMAP enhance reaction efficiency .
  • Temperature control : Reflux conditions (70–100°C) for 4–6 hours to achieve >75% yield, followed by purification via column chromatography .
    • Critical parameters : Monitor reaction progress using TLC and HPLC to minimize byproducts like unreacted intermediates or dimerization products .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of substituents on the piperazine and benzodioxin rings. For example, the 4-chlorobenzoyl group shows distinct aromatic proton signals at δ 7.4–7.6 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., calculated [M+H]⁺ = 547.58) ensures molecular integrity .
  • X-ray crystallography : SHELX programs resolve crystal packing and hydrogen-bonding networks, critical for validating stereochemistry .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s interactions with biological targets, such as alpha-adrenergic receptors?

  • Molecular docking : Use software like AutoDock Vina to model binding to the α1-adrenergic receptor’s hydrophobic pocket. The benzodioxin moiety exhibits strong van der Waals interactions with residues Tyr348 and Phe360 .
  • MD simulations : Simulate ligand-receptor stability in explicit solvent (e.g., TIP3P water) for 100 ns to assess conformational changes and binding free energies (ΔG ≤ −8 kcal/mol suggests high affinity) .
  • SAR analysis : Compare with analogs (e.g., doxazosin mesylate) to identify critical substituents; the 4-chlorobenzoyl group enhances receptor selectivity over β-adrenergic subtypes .

Q. What experimental strategies resolve contradictions in crystallographic data for this compound?

  • Data validation : Cross-check SHELXL refinement parameters (R-factor ≤ 5%, wR2 ≤ 12%) with independent datasets .
  • Twinned crystal analysis : Use PLATON to detect twinning ratios and re-refine data with HKLF5 format in SHELXL .
  • Comparative studies : Overlay solved structures (e.g., CCDC entries from Acta Crystallographica) to identify discrepancies in torsion angles or hydrogen bonding .

Q. How can researchers design in vitro assays to evaluate metabolic stability without commercial enzyme kits?

  • Liver microsome preparation : Isolate microsomes from rat liver homogenates via differential centrifugation (100,000 × g for 60 min). Use NADPH regeneration systems to sustain CYP450 activity .
  • LC-MS/MS quantification : Monitor parent compound depletion over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics; t₁/₂ > 30 min suggests favorable metabolic stability .
  • Control experiments : Include verapamil (high-clearance control) and propranolol (low-clearance control) to validate assay conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-Chlorobenzoyl)piperazino](2,3-dihydro-1,4-benzodioxin-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
[4-(4-Chlorobenzoyl)piperazino](2,3-dihydro-1,4-benzodioxin-2-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.